REACTION_CXSMILES
|
[Cl-].[NH4+:2].[Cl:3][C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=O)=[CH:6][CH:5]=1>>[CH:6]1[C:7]([C:8]#[N:2])=[CH:11][CH:12]=[C:4]([Cl:3])[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
56.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
215 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Distillation of the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C#N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122.4 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 1211.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |